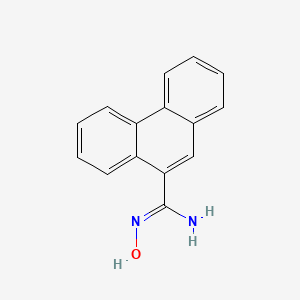

Phenanthrene-9-carboxamidoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

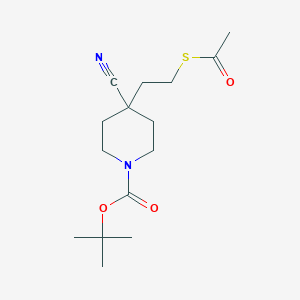

Phenanthrene-9-carboxamidoxime is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings Phenanthrene is commonly found in coal tar, cigarette smoke, and exhaust fumes

Mécanisme D'action

Target of Action

Phenanthrene-9-carboxamidoxime, also known as N-Hydroxyphenanthrene-9-carboximidamide or MFCD28166167, is a complex compound with a variety of potential targets. One of the primary targets of phenanthrene and its derivatives is DNA . Due to its planar structure, phenanthrene and its derivatives can intercalate between the DNA base pairs and inhibit the enzymes involved in the synthesis of DNA .

Mode of Action

The compound interacts with its targets primarily through intercalation . This process involves the insertion of this compound molecules between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting the enzymes that are involved in DNA synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In zebrafish cardiomyocytes, phenanthrene exposure resulted in a significant shortening of action potential duration . This could potentially reduce refractoriness and increase susceptibility to certain arrhythmia triggers, such as premature ventricular contractions .

Analyse Biochimique

Biochemical Properties

Phenanthrene-9-carboxamidoxime, like other phenanthrene derivatives, can interact with various biomolecules. For instance, phenanthrene has been found to induce oxidative stress in organisms such as earthworms, leading to damage to biomacromolecules including lipids, proteins, and DNA

Cellular Effects

Studies on phenanthrene have shown that it can induce oxidative stress, leading to cellular damage . It can also affect microbial electricity generation, suggesting it may influence cellular energy production .

Molecular Mechanism

Phenanthrene has been found to induce oxidative stress, leading to damage to biomacromolecules

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on phenanthrene have shown that its effects can change over time. For instance, phenanthrene has been found to induce oxidative stress in earthworms, with effects increasing over a 14-day exposure period .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Studies on phenanthrene have shown that its effects can vary with dosage. For instance, phenanthrene has been found to have a relatively high toxicity to earthworms, with the LC50 determined to be 56.68 mg kg−1 after a 14-day exposure .

Metabolic Pathways

Studies on phenanthrene have shown that it can be metabolized by plants, with intermediate degradation compounds identified .

Transport and Distribution

Studies on phenanthrene have shown that it can be taken up by plant roots and translocated to various aerial parts .

Subcellular Localization

Studies on phenanthrene have shown that it can accumulate in plant root cell walls and organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of phenanthrene-9-carboxamidoxime typically involves the functionalization of phenanthrene derivatives. One common method includes the reaction of phenanthrene-9-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to yield this compound.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Phenanthrene-9-carboxamidoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrene-9-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield phenanthrene-9-carboxamidine using reducing agents like lithium aluminum hydride.

Substitution: The amidoxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Phenanthrene-9-carboxylic acid.

Reduction: Phenanthrene-9-carboxamidine.

Substitution: Various substituted phenanthrene derivatives.

Applications De Recherche Scientifique

Phenanthrene-9-carboxamidoxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Comparaison Avec Des Composés Similaires

Phenanthrene-9-carboxylic acid: Known for its use in organic synthesis and as a precursor to other phenanthrene derivatives.

Phenanthrene-9-carboxamidine: Studied for its potential biological activities and as an intermediate in the synthesis of pharmaceuticals.

Uniqueness: Phenanthrene-9-carboxamidoxime is unique due to its amidoxime functional group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.

Propriétés

IUPAC Name |

N'-hydroxyphenanthrene-9-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(17-18)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,18H,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHLPYXRSPWJRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2933752.png)

![4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2933755.png)

![4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2933756.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide](/img/structure/B2933765.png)

![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide](/img/structure/B2933767.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2933771.png)

![N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide](/img/structure/B2933772.png)